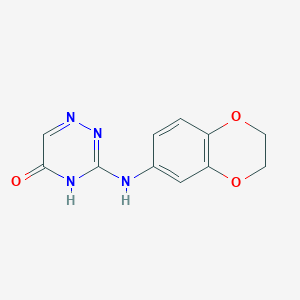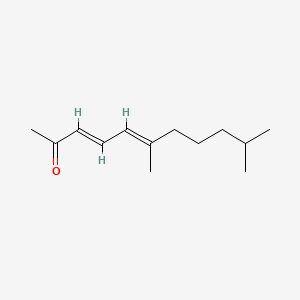
6,10-Dimethylundecadien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a key volatile flavor compound found in tomatoes and certain species of mushrooms . This compound is characterized by its fresh, green, floral, and rose-like aroma, making it valuable in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,10-Dimethylundecadien-2-one can be synthesized through various methods. One common route involves the condensation of citral with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The compound is often stabilized with antioxidants to prevent degradation during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: 6,10-Dimethylundecadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are often employed in substitution reactions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6,10-Dimethylundecadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s aroma properties make it useful in studying olfactory receptors and sensory biology.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6,10-Dimethylundecadien-2-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its potential antimicrobial properties may involve disruption of microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
- 6,10-Dimethyl-5,9-undecadien-2-one (E)
- 6,10-Dimethyl-5,9-undecadien-2-one (Z)
- Dihydropseudoionone
- α,β-Dihydropseudoionone
Comparison: 6,10-Dimethylundecadien-2-one is unique due to its specific aroma profile and its presence in natural sources like tomatoes and mushrooms. Compared to its isomers, such as 6,10-Dimethyl-5,9-undecadien-2-one (E) and (Z), it has distinct olfactory properties that make it particularly valuable in the flavor and fragrance industries .
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(3E,5E)-6,10-dimethylundeca-3,5-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,9-11H,5,7-8H2,1-4H3/b10-6+,12-9+ |
InChI Key |
HBZBROBMQHJIBO-KOOBJXAQSA-N |
Isomeric SMILES |
CC(C)CCC/C(=C/C=C/C(=O)C)/C |
Canonical SMILES |
CC(C)CCCC(=CC=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12121630.png)
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
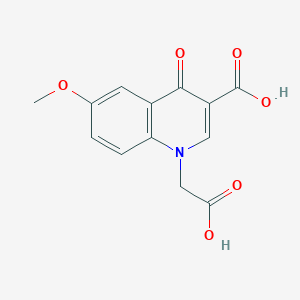
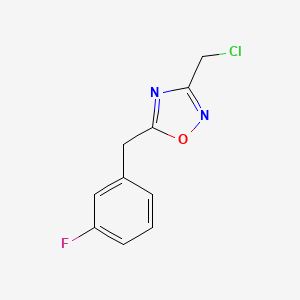
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)

![(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)

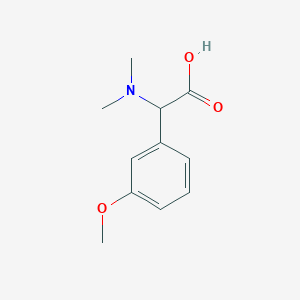
![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)
![(2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12121678.png)
![Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te](/img/structure/B12121680.png)
